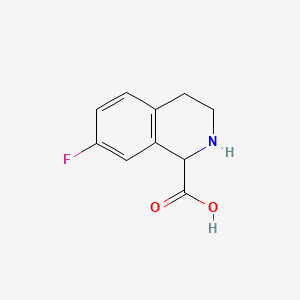

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

説明

BenchChem offers high-quality 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

7-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c11-7-2-1-6-3-4-12-9(10(13)14)8(6)5-7/h1-2,5,9,12H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWDBACTAQQIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696311 | |

| Record name | 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260641-74-4 | |

| Record name | 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid" synthesis pathway

An In-depth Technical Guide to the Synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a key building block in modern medicinal chemistry. The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure found in numerous biologically active compounds, and the specific incorporation of a fluorine atom at the 7-position and a carboxylic acid at the 1-position offers unique physicochemical properties for drug design. This document delves into the primary synthetic strategies, with a focus on the venerable Pictet-Spengler reaction, offering mechanistic insights, step-by-step protocols, and a discussion of asymmetric approaches. It is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of the synthesis of this important molecular scaffold.

Introduction: The Significance of 7-Fluoro-THIQ-1-carboxylic acid

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a highly valuable heterocyclic compound in pharmaceutical research.[1] Its structural framework is a constrained analog of the amino acid phenylalanine, making it an integral component in the design of peptidomimetics and other therapeutic agents.[2] The molecule's utility is enhanced by two key features:

-

Fluorine Substitution: The fluorine atom at the 7-position can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. This often leads to improved pharmacokinetic profiles, such as enhanced binding affinity to biological targets and increased bioavailability.

-

Carboxylic Acid Functionality: The carboxylic acid group at the C1 position not only provides a handle for further chemical modification and incorporation into larger molecular frameworks but also improves aqueous solubility and can act as a key interacting group with biological receptors.[1]

Given these advantages, this compound serves as a critical intermediate in the synthesis of novel therapeutics, particularly in neuropharmacology for targeting conditions such as depression and anxiety.[1] This guide will explore the established methodologies for its construction, providing the necessary detail for practical application in a laboratory setting.

Primary Synthetic Pathway: The Pictet-Spengler Reaction

The most direct and widely employed method for synthesizing 1-carboxy-substituted tetrahydroisoquinolines is the Pictet-Spengler reaction. First reported in 1911, this reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization.[3][4]

Reaction Mechanism

The elegance of the Pictet-Spengler reaction lies in its straightforward and high-yielding nature. The mechanism proceeds through three key steps:

-

Schiff Base Formation: The β-arylethylamine reacts with the carbonyl compound (in this case, glyoxylic acid) to form a Schiff base intermediate.

-

Iminium Ion Generation: In the presence of an acid catalyst, the Schiff base is protonated to generate a highly electrophilic iminium ion.

-

Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine attacks the iminium ion in an intramolecular electrophilic aromatic substitution, forming the new six-membered ring of the tetrahydroisoquinoline core.[5] Electron-donating groups on the aromatic ring are known to facilitate this ring-closure step.[5][6]

Caption: Mechanism of the Pictet-Spengler reaction.

Experimental Protocol

The synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via the Pictet-Spengler reaction is typically performed as a one-pot procedure.

Step-by-Step Methodology:

-

Reactant Dissolution: Dissolve 2-(3-Fluorophenyl)ethylamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or toluene.

-

Carbonyl Addition: Add glyoxylic acid monohydrate (1.1 eq) to the solution. The mixture may be cooled in an ice bath to control any initial exotherm.

-

Acid Catalysis: Add a strong acid catalyst, such as trifluoroacetic acid (TFA) (2.0 eq), dropwise to the stirring mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in water and adjust the pH to ~7-8 with a suitable base (e.g., saturated sodium bicarbonate solution) to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water and diethyl ether, and then dry under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary

| Reactant A | Reactant B | Catalyst | Solvent | Temperature | Typical Yield |

| 2-(3-Fluorophenyl)ethylamine | Glyoxylic Acid | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 75-90% |

| 2-(3-Fluorophenyl)ethylamine | Glyoxylic Acid | Hydrochloric Acid (HCl) | Toluene | 80-100 °C | 70-85% |

Asymmetric Synthesis

For applications in drug development, achieving high enantiomeric purity is critical. Asymmetric Pictet-Spengler reactions have been developed to synthesize chiral tetrahydroisoquinolines.[7] These methods typically involve the use of:

-

Chiral Auxiliaries: Attaching a chiral group to the amine starting material to direct the cyclization stereoselectively.

-

Chiral Catalysts: Employing chiral Brønsted acids or Lewis acids to create a chiral environment that favors the formation of one enantiomer over the other.

These advanced strategies allow for the production of enantiomerically pure (S)- or (R)-7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which is often a requirement for clinical candidates.[8]

Alternative Synthetic Pathway: The Bischler-Napieralski Reaction

An alternative, albeit less direct, approach to the tetrahydroisoquinoline core is the Bischler-Napieralski reaction. This method involves the cyclization of a β-phenylethylamide using a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline.[9][10]

Reaction Mechanism and Subsequent Reduction

The process occurs in two distinct stages:

-

Bischler-Napieralski Cyclization: The amide is activated by the dehydrating agent, followed by intramolecular electrophilic attack of the aromatic ring onto the activated amide, forming the dihydroisoquinoline ring system.[9]

-

Reduction: The resulting C=N double bond in the dihydroisoquinoline intermediate is then reduced to a single bond to afford the desired tetrahydroisoquinoline. This is commonly achieved using reducing agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation (H₂/Pd-C).

Caption: Workflow for THIQ synthesis via Bischler-Napieralski.

Note: This method is less direct for synthesizing 1-carboxylic acid derivatives. The substituent at the 1-position originates from the acyl group of the starting amide. Therefore, to obtain the target molecule, one would need to start with an amide derivative where the acyl group can be converted into a carboxylic acid post-cyclization, adding complexity to the overall synthesis.

Conclusion

The synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a critical process for the advancement of medicinal chemistry and drug discovery. The Pictet-Spengler reaction stands out as the most efficient and direct method for constructing this valuable scaffold, offering high yields and a straightforward reaction profile. Furthermore, the development of asymmetric variants of this reaction provides essential access to enantiomerically pure compounds required for therapeutic applications. While the Bischler-Napieralski reaction offers an alternative route to the core structure, it is less direct for this specific target. A thorough understanding of these synthetic pathways, their mechanisms, and their practical execution empowers chemists to design and create the next generation of innovative pharmaceuticals.

References

- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.

-

Name-Reaction.com. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]

- Burger, K., Spengler, J., Schedel, H., Sieler, J., Quaedflieg, P., Broxterman, Q., & Duchateau, A. (2001). Asymmetric Pictet-Spengler Reactions: Synthesis of 1,2,3,4-Tetrahydroisoquinoline Carboxylic Acid (Tic) Chimeras. Synthesis, 2001(10), 1534-1540.

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

- Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Superacid-Catalyzed Pictet−Spengler Reactions of N-(β-Phenylethyl)imines. The Journal of Organic Chemistry, 64(2), 611-617.

- Singh, G. S., & Mmatli, E. E. (2011). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 9(10), 3612-3627.

- Larsen, R. D., Reamer, R. A., Corley, E. G., Davis, P., Grabowski, E. J. J., Reider, P. J., & Shinkai, I. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(21), 6034-6038.

- Mangiardi, L., Delle Monache, G., Quaglio, D., Balducci, S., Iazzetti, A., Franzini, R., & Botta, B. (2016).

- Chen, J., Wang, Y., Zhang, J., & Wang, W. (2018). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules, 23(11), 2821.

- Wang, X., & Hu, Y. (2019). A Method for Bischler–Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Letters, 21(8), 2574-2577.

- Alezra, V., Bonin, M., Micouin, L., & Husson, H.-P. (2001). Asymmetric synthesis of quaternary tetrahydroisoquinoline-3-carboxylic acid derivatives. Tetrahedron Letters, 42(11), 2111-2113.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. organicreactions.org [organicreactions.org]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 7. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bischler-Napieralski Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

"7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid" molecular structure

An In-Depth Technical Guide to 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: A Privileged Scaffold for Modern Drug Discovery

Introduction: The Strategic Convergence of Fluorine and a Privileged Core

In the landscape of medicinal chemistry, the 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is recognized as a "privileged scaffold."[1][2][3] This structural motif is prevalent in a vast array of natural alkaloids and has been successfully integrated into numerous clinically approved pharmaceuticals, demonstrating its broad biological relevance.[1][4] Concurrently, the strategic incorporation of fluorine into molecular frameworks has become a cornerstone of modern drug design.[5] The unique properties of the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[5][6][7]

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid represents a powerful convergence of these two strategic elements. It is a conformationally constrained, fluorinated amino acid analogue that serves as a high-value building block for the synthesis of novel therapeutic agents. Its utility is particularly noted in the field of neuropharmacology, but its structural features suggest broad potential across other therapeutic areas, including oncology and infectious diseases.[2][8] This guide offers a detailed examination of this compound's molecular structure, synthesis, spectroscopic characterization, and applications, providing a comprehensive resource for researchers and scientists in drug development.

Molecular Architecture and Physicochemical Properties

The unique arrangement of a fluorinated aromatic ring, a saturated heterocycle, and a carboxylic acid functional group endows 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid with distinct properties that are highly advantageous for medicinal chemistry.

Core Structural Features

The molecule's architecture consists of three key components:

-

Tetrahydroisoquinoline Core: This rigid bicyclic system limits conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets.

-

C1-Carboxylic Acid: This functional group provides a crucial synthetic handle for peptide coupling, esterification, or other derivatizations, facilitating its incorporation into more complex molecular designs.[8] It also enhances aqueous solubility.

-

C7-Fluorine Substituent: The fluorine atom at the 7-position significantly alters the electronic landscape of the benzene ring. Its strong electron-withdrawing nature can modify the pKa of the secondary amine and influence metabolic pathways by blocking potential sites of oxidation.[5]

Physicochemical Data Summary

The fundamental properties of the compound are summarized below for quick reference.

| Property | Value | Reference |

| CAS Number | 1260641-74-4 | [8] |

| Molecular Formula | C₁₀H₁₀FNO₂ | [8] |

| Molecular Weight | 195.19 g/mol | [8] |

| Appearance | White Solid | [8] |

| Purity | ≥ 96-99% (typical) | [8] |

| IUPAC Name | 7-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |

Synthesis Methodology: The Pictet-Spengler Reaction

The construction of the tetrahydroisoquinoline core is most classically and efficiently achieved via the Pictet-Spengler reaction, a powerful name reaction discovered in 1911.[9][10][11] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed electrophilic cyclization onto the aromatic ring.[10]

Retrosynthetic Analysis and Proposed Route

For 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, the logical starting materials for a Pictet-Spengler approach are a 3-fluorophenethylamine derivative and glyoxylic acid, which serves as the carbonyl component to install the C1-carboxylic acid. The fluorine substituent is meta to the ethylamine side chain, directing the cyclization to the desired position. Strong acid catalysis, such as trifluoroacetic acid (TFA), is often required to drive the reaction, especially with phenyl rings that are not strongly activated by electron-donating groups.[11][12]

Self-Validating Experimental Protocol

This protocol describes a representative procedure for the synthesis. The success of the reaction is validated by in-process monitoring and final characterization of the product.

Materials:

-

3-Fluorophenethylamine

-

Glyoxylic acid monohydrate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reactant Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluorophenethylamine (1.0 eq) in dichloromethane.

-

Addition of Carbonyl: Add glyoxylic acid monohydrate (1.1 eq) to the solution.

-

Catalysis and Reaction: Cool the mixture in an ice bath and slowly add trifluoroacetic acid (2.0-3.0 eq). Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Causality Insight: TFA serves as both the catalyst to promote iminium ion formation and the solvent. The reaction is typically monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of starting material.

-

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

-

Neutralization: Carefully neutralize the residue by adding saturated sodium bicarbonate solution until the pH is ~7-8. The product may precipitate at this stage.

-

Trustworthiness Check: The formation of a precipitate upon neutralization is a strong indicator of successful product formation, as the zwitterionic amino acid is often less soluble in the aqueous phase than its salt form.

-

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

Comprehensive Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The expected data provides a benchmark for validating the identity and purity of the synthesized compound.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons (3H): Complex multiplets between δ 6.8-7.2 ppm, showing characteristic C-H and F-H coupling. C1-H (1H): A singlet or triplet around δ 4.5-5.0 ppm. N-H (1H): A broad singlet, chemical shift is solvent-dependent. Aliphatic Protons (4H): Multiplets in the δ 2.8-3.5 ppm region corresponding to the C3 and C4 methylenes. |

| ¹³C NMR | Carboxyl Carbon (C=O): Signal around δ 170-175 ppm. Aromatic Carbons: 6 signals in the aromatic region (δ 110-165 ppm). The carbon attached to fluorine (C7) will show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). Adjacent carbons will show smaller two- and three-bond couplings. C1 Carbon: Signal around δ 55-60 ppm. Aliphatic Carbons (C3, C4): Signals in the δ 25-45 ppm range. |

| IR (Infrared) | O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹.[13] N-H Stretch: Moderate band around 3300-3400 cm⁻¹. C=O Stretch (Carboxylic Acid): Strong, sharp band around 1700-1725 cm⁻¹.[13] C-F Stretch: Strong band in the 1100-1250 cm⁻¹ region. |

| MS (Mass Spec) | Molecular Ion [M+H]⁺: Expected at m/z = 196.07. Key Fragment: Loss of COOH group (45 Da) leading to a fragment at m/z = 151.08. |

Applications in Medicinal Chemistry and Drug Discovery

The title compound is a versatile intermediate for creating libraries of molecules with therapeutic potential. Its constrained nature and functional handles make it an ideal starting point for structure-activity relationship (SAR) studies.

Scaffold for Novel Therapeutics

Research has shown that the THIQ scaffold is a key component in compounds with a wide range of biological activities.[14] Derivatives have been investigated as:

-

Anticancer Agents: The THIQ core is found in several natural antitumor antibiotics and has been used to develop inhibitors of key cancer targets like Bcl-2 family proteins.[2][15]

-

Neuropharmacological Agents: The rigid structure mimics portions of neurotransmitters, making THIQ derivatives promising candidates for treating neurological and psychiatric disorders, including depression and anxiety.[8]

-

Antimicrobial Agents: The scaffold has been incorporated into compounds with antibacterial and antifungal properties.[1]

Logic of Application

The utility of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid in a drug discovery program follows a logical progression from a core building block to a potential clinical candidate.

Specifically, derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (a positional isomer) have been successfully developed as potent dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[15] This provides a strong rationale for exploring the 1-carboxylic acid isomer in similar programs, where the C7-fluoro substituent could further enhance potency and drug-like properties.

Conclusion

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. It combines the proven biological relevance of the tetrahydroisoquinoline scaffold with the advantageous physicochemical properties imparted by fluorine. Its straightforward synthesis via the Pictet-Spengler reaction and the presence of versatile functional handles make it an exceptionally valuable building block for generating diverse chemical libraries. As researchers continue to tackle complex diseases, the intelligent design of molecules built from such privileged, fluorinated scaffolds will be paramount in the development of the next generation of innovative medicines.

References

- Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.

- Pictet-Spengler Tetrahydroisoquinoline Synthesis. Thermo Fisher Scientific - US.

- Synthesis of complex unnatural fluorine-containing amino acids. PMC - NIH.

- Pictet-Spengler reaction. Name-Reaction.com.

- Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction.

- Synthesis of fluorinated amino acids.

- Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. ANU Open Research.

- Pictet–Spengler reaction. Wikipedia.

- Fluorin

- Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal.

- 7-Fluoro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid. Sigma-Aldrich.

- Selected fluorinated isoquinoline derivatives with medicinal and industrial applications.

- 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. Chem-Impex.

- derivatives of 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid. HETEROCYCLES.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.

- Applications of Fluorine in Medicinal Chemistry. PubMed.

- 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. PubMed.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.

- Diastereoselective Synthesis of (–)

- Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.

- Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. PubMed.

- IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. name-reaction.com [name-reaction.com]

- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 12. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 13. echemi.com [echemi.com]

- 14. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 15. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a fluorinated analog of the conformationally constrained amino acid, tetrahydroisoquinoline-1-carboxylic acid. The introduction of a fluorine atom at the 7-position of the tetrahydroisoquinoline scaffold significantly influences its physicochemical and pharmacological properties, making it a molecule of considerable interest in medicinal chemistry and drug discovery, particularly in the realm of neuropharmacology. This document will delve into the compound's chemical identity, strategic importance in drug design, a detailed plausible synthetic route via the Pictet-Spengler reaction, comprehensive analytical characterization, and its potential applications as a key building block for novel therapeutic agents.

Introduction: The Strategic Advantage of Fluorination in a Constrained Scaffold

The tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals. When functionalized with a carboxylic acid at the 1-position, it acts as a conformationally restricted analog of the amino acid phenylalanine. This structural constraint can lead to enhanced binding affinity and selectivity for biological targets.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate their metabolic stability, lipophilicity, and binding interactions.[1][2][3] The high electronegativity and small van der Waals radius of fluorine can lead to altered electronic properties and favorable protein-ligand interactions, often resulting in improved pharmacokinetic and pharmacodynamic profiles. In the context of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, the fluorine atom at the 7-position is anticipated to enhance its potential as a neuropharmacological agent, potentially influencing its interaction with receptors and enzymes within the central nervous system.[4]

Table 1: Chemical Identity of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

| Identifier | Value |

| CAS Number | 1260641-74-4[5] |

| Molecular Formula | C₁₀H₁₀FNO₂ |

| Molecular Weight | 195.19 g/mol |

| IUPAC Name | 7-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |

| Physical Form | White Solid[5] |

| Purity | Typically ≥96%[5] |

Synthesis and Mechanistic Insights: The Pictet-Spengler Approach

The construction of the tetrahydroisoquinoline ring system is most classically achieved through the Pictet-Spengler reaction.[6][7] This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. For the synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a plausible and efficient approach involves the reaction of 3-fluorophenethylamine with glyoxylic acid.

The mechanism of the Pictet-Spengler reaction begins with the formation of a Schiff base from the amine and the aldehyde. Subsequent protonation of the imine nitrogen activates the molecule for an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium carbon to form the new six-membered ring. The presence of the fluorine atom, an electron-withdrawing group, can influence the reactivity of the aromatic ring, and thus reaction conditions may require careful optimization.

Experimental Protocol: Synthesis via Pictet-Spengler Reaction

Materials:

-

3-Fluorophenethylamine

-

Glyoxylic acid monohydrate

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluorophenethylamine (1 equivalent) in methanol.

-

Addition of Reagents: To the stirred solution, add glyoxylic acid monohydrate (1.1 equivalents).

-

Acid Catalysis: Slowly add concentrated hydrochloric acid to the mixture to catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the final product as a white solid.

Caption: Synthetic workflow for 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

Analytical Characterization: A Multi-technique Approach

Comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. A combination of spectroscopic and chromatographic techniques should be employed.

Table 2: Analytical Techniques for Characterization

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will show splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with coupling to the fluorine atom. Aliphatic protons of the tetrahydroisoquinoline core will appear as multiplets in the upfield region. The acidic proton of the carboxylic acid will be a broad singlet. |

| ¹³C NMR | The carbon atoms of the aromatic ring will show characteristic shifts, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant. The carbonyl carbon of the carboxylic acid will appear downfield. |

| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with neighboring protons, confirming the presence and chemical environment of the fluorine atom. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound should be observed. Fragmentation patterns can provide further structural information. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the N-H stretch of the secondary amine, and the C-F stretch. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. Chiral HPLC can be employed to separate the enantiomers if a racemic synthesis is performed. |

Applications in Drug Discovery and Neuroscience Research

The unique structural features of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid make it a valuable building block for the synthesis of novel drug candidates, particularly those targeting the central nervous system.[4]

-

Constrained Amino Acid Mimic: It can be incorporated into peptides and peptidomimetics to introduce conformational rigidity. This can lead to increased potency, selectivity, and metabolic stability of the resulting compounds.[8]

-

Neurological Disorders: Tetrahydroisoquinoline derivatives have been investigated for their potential in treating a range of neurological and psychiatric disorders, including Parkinson's disease, depression, and anxiety.[4] The 7-fluoro substitution can modulate the compound's ability to cross the blood-brain barrier and its interaction with neuronal targets.

-

Enzyme Inhibitors: The carboxylic acid functionality allows for interactions with the active sites of various enzymes, making it a candidate for the development of enzyme inhibitors.

Caption: Potential applications of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

Conclusion

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid represents a strategically designed molecule that combines the conformational constraints of the tetrahydroisoquinoline scaffold with the advantageous properties of fluorine. Its synthesis is accessible through established synthetic methodologies like the Pictet-Spengler reaction. The resulting compound holds significant promise as a versatile building block for the development of novel therapeutics, particularly in the challenging field of neuroscience. Further exploration of its biological activities and derivatization will undoubtedly open new avenues for drug discovery and development.

References

-

Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed. Available at: [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH. Available at: [Link]

-

Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. PubMed. Available at: [Link]

-

Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. Available at: [Link]

-

Fluorinated Pharmaceutical Intermediates. Pharma Innovation. Available at: [Link]

-

Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. PubMed. Available at: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). PubMed. Available at: [Link]

-

The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Available at: [Link]

-

derivatives of 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid. HETEROCYCLES. Available at: [Link]

-

Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

-

Convenient synthesis of 3,4-methano-1,2,3, 4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives as doubly constrained nonproteinogenic amino acid derivatives. PubMed. Available at: [Link]

-

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central. Available at: [Link]

-

Asymmetric Pictet-Spengler Reactions: Synthesis of 1,2,3,4-Tetrahydroisoquinoline Carboxylic Acid (Tic) Chimeras. Sci-Hub. Available at: [Link]

-

The Pictet-Spengler Reaction Updates Its Habits. PMC - PubMed Central - NIH. Available at: [Link]

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. Available at: [Link]

-

Derivatives of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid as Novel Fibrinogen Receptor Antagonists. PubMed. Available at: [Link]

-

Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. PubMed. Available at: [Link]

-

Fmoc-7-hydroxy-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Amerigo Scientific. Available at: [Link]

-

Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 7-Fluoro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid | 1260641-74-4 [sigmaaldrich.com]

- 6. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. organicreactions.org [organicreactions.org]

- 8. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid stands as a pivotal molecular scaffold in contemporary medicinal chemistry. While direct biological activity data for this specific compound remains limited in the public domain, its true value is realized as a versatile building block for the synthesis of a diverse array of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the application of this fluorinated tetrahydroisoquinoline in the development of novel drugs. We will explore its role in the generation of compounds targeting the central nervous system, infectious diseases, and metabolic disorders, offering insights into the structure-activity relationships of its derivatives and the rationale behind its use in drug design.

Introduction: The Tetrahydroisoquinoline Scaffold and the Power of Fluorine

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold" in medicinal chemistry.[1] This rigid, bicyclic amine is a key structural motif in numerous natural products and synthetic molecules, bestowing favorable pharmacokinetic properties and providing a three-dimensional framework for precise interactions with biological targets.[2] The incorporation of a carboxylic acid at the 1-position introduces a crucial functional handle for further chemical elaboration and can enhance solubility and target engagement.[1]

The strategic placement of a fluorine atom at the 7-position of the THIQ ring system offers several advantages in drug design. The high electronegativity of fluorine can significantly alter the electronic properties of the aromatic ring, influencing pKa and modifying interactions with protein residues. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby enhancing the metabolic stability and bioavailability of the parent molecule. This strategic fluorination makes 7-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid a highly sought-after intermediate in the pursuit of more effective and durable therapeutics.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is presented in the table below.

| Property | Value | Source |

| CAS Number | 1260641-74-4 | |

| Molecular Formula | C₁₀H₁₀FNO₂ | |

| Molecular Weight | 195.19 g/mol | |

| Appearance | White Solid | |

| Purity | ≥ 96% |

Synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

The synthesis of 7-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and its analogs is typically achieved through variations of the Pictet-Spengler reaction or the Pomeranz–Fritsch–Bobbitt cyclization. These methods allow for the stereoselective synthesis of this important chiral building block.

Conceptual Synthetic Workflow:

Below is a generalized workflow for the synthesis of 1-carboxy-substituted tetrahydroisoquinolines, which can be adapted for the 7-fluoro analog.

Detailed Experimental Protocol (Hypothetical Example):

A representative protocol based on established methodologies for similar compounds.

-

Reaction Setup: To a solution of 3-fluorophenethylamine (1 equivalent) in a suitable solvent (e.g., toluene or water) is added glyoxylic acid (1.1 equivalents).

-

Reaction Conditions: The reaction mixture is heated to reflux for 4-8 hours, with continuous monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with a cold solvent (e.g., diethyl ether) and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 7-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

Biological Applications in Drug Discovery

The true utility of 7-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is demonstrated through the diverse biological activities of the more complex molecules synthesized from it. This scaffold has been instrumental in the development of agents for a range of therapeutic areas.

Central Nervous System (CNS) Disorders

The tetrahydroisoquinoline framework is a common feature in molecules targeting CNS receptors. The introduction of the 7-fluoro substituent can enhance brain penetration and metabolic stability, making it a valuable modification for neuropharmacological agents.[1] Derivatives of 7-fluoro-tetrahydroisoquinoline carboxylic acids have been investigated for their potential in treating conditions like depression and anxiety.[1]

Antiviral Agents

Derivatives of the tetrahydroisoquinoline core have shown promise as antiviral agents. For instance, more complex molecules based on the 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold have been developed as potent inhibitors of the Hepatitis C Virus (HCV) NS3 protease. While not the exact 7-fluoro-1-carboxy isomer, this highlights the adaptability of the substituted THIQ core in designing enzyme inhibitors.

Metabolic Disorders

Substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids have been explored as dual agonists for peroxisome proliferator-activated receptors (PPAR) α/γ and as inhibitors of protein-tyrosine phosphatase 1B (PTP-1B). One such derivative, (S)-7-(2-{2-[(E)-2-cyclopentylvinyl]-5-methyloxazol-4-yl}ethoxy)-2-[(2E,4E)-hexadienoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (14c), demonstrated potent hypoglycemic and hypotriglyceridemic effects in preclinical models.[3] This compound, while having a different substitution pattern, underscores the potential of the THIQ scaffold in developing treatments for metabolic diseases.

Workflow for Derivative Synthesis and Screening:

The general process of utilizing 7-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid in a drug discovery program is outlined below.

Conclusion

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a prime example of a molecular scaffold whose value is defined by its potential. While it may not possess significant intrinsic biological activity, its unique combination of a rigid, privileged core, a strategic fluorine substitution for enhanced metabolic stability, and a versatile carboxylic acid handle makes it an invaluable tool for medicinal chemists. Its application in the synthesis of a wide range of biologically active molecules underscores its importance in the ongoing quest for novel and improved therapeutics. Future research will undoubtedly continue to leverage this and similar fluorinated building blocks to address unmet medical needs across various disease areas.

References

-

Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives. (2024). Bioorganic & Medicinal Chemistry Letters, 109, 129824. [Link]

-

Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs. (2023). Archiv der Pharmazie, 356(12), e2300453. [Link]

-

Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate. (2016). Chemical Biology & Drug Design, 88(5), 725-732. [Link]

-

Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. (2019). Bioorganic Chemistry, 88, 102938. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(23), 13861-13881. [Link]

-

A novel series of (S)-2,7-substituted-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: peroxisome proliferator-activated receptor α/γ dual agonists with protein-tyrosine phosphatase 1B inhibitory activity. (2011). Chemical & Pharmaceutical Bulletin, 59(10), 1233-1242. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. A novel series of (S)-2,7-substituted-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: peroxisome proliferator-activated receptor α/γ dual agonists with protein-tyrosine phosphatase 1B inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid Derivatives: Synthesis, Properties, and Applications in Drug Discovery

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, recognized as a conformationally constrained analog of the amino acid phenylalanine.[1] The strategic introduction of a fluorine atom, particularly at the 7-position, imparts unique physicochemical and pharmacological properties that are highly advantageous for modern drug development. This guide provides an in-depth technical overview of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (7-F-THIC) and its derivatives. We will explore the rationale behind its design, key synthetic methodologies, critical physicochemical properties, and its expanding role as a versatile building block in the development of novel therapeutics, especially in the field of neuropharmacology.[2]

The Strategic Importance of the 7-F-THIC Scaffold

The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) core is a well-established structural element in many biologically active compounds and peptide-based drugs.[1] Its rigid structure effectively locks the spatial orientation of the aromatic ring and the carboxylic acid group, mimicking a specific conformation of phenylalanine. This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets.

The Role of Fluorine in Medicinal Chemistry

The introduction of a fluorine atom into a drug candidate is a widely used and effective strategy in medicinal chemistry.[3][4] The carbon-fluorine (C-F) bond is exceptionally strong, which can significantly enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism.[5]

Key advantages conferred by fluorine substitution include:

-

Metabolic Stability: The high energy of the C-F bond makes it resistant to cleavage by metabolic enzymes, prolonging the in-vivo half-life of the drug.[3][5]

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions (e.g., with backbone amides or metal ions) within a protein's binding pocket, thereby increasing potency.

-

Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, permeability, and pKa, which can be fine-tuned to optimize its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[4][5]

-

Conformational Control: The small size of fluorine allows it to replace hydrogen without significant steric hindrance, while its electronic properties can influence the preferred conformation of the molecule.[5]

The 7-fluoro substitution on the THIQ scaffold combines the benefits of conformational constraint with the powerful modulatory effects of fluorine, making 7-F-THIC a highly valuable building block for creating novel therapeutic agents with improved drug-like properties.[2]

Synthesis of 7-F-THIC Derivatives

The synthesis of substituted tetrahydroisoquinoline carboxylic acids can be achieved through several established routes, most notably the Pictet-Spengler and Bischler-Napieralski reactions.[6] A particularly effective method for producing aryl-substituted derivatives, such as the 7-fluoro variant, involves the base-catalyzed cyclization of a protected amino malonate with a suitably substituted α,α'-dihalo-xylene.[7][8]

General Synthetic Workflow

The following diagram illustrates a generalized, robust pathway for the synthesis of 7-substituted THIQ carboxylic acids, which is adaptable for the 7-fluoro analog.

Caption: Generalized synthetic workflow for 7-F-THIC.

Key Experimental Considerations

-

Choice of Base: The cyclization step is typically performed using a strong, non-nucleophilic base like sodium ethoxide (NaOEt) in ethanol. The base serves to deprotonate the active methylene group of the diethyl acetamidomalonate, initiating the nucleophilic attack on the bromoxylene derivative.

-

Reaction Conditions: The subsequent hydrolysis and decarboxylation step requires harsh conditions, typically refluxing in a strong aqueous acid such as hydrochloric acid (HCl). This step removes both the N-acetyl protecting group and one of the ethyl ester groups, leading to the final carboxylic acid product.[7][8]

-

Purification: The final product is typically a solid that can be purified through recrystallization or column chromatography to achieve high purity.[2][9]

Physicochemical and Structural Data

The core 7-F-THIC compound is a white solid that serves as the primary starting material for further derivatization.[2][9] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 1260641-74-4 | [2][9][10] |

| Molecular Formula | C₁₀H₁₀FNO₂ | [2][9] |

| Molecular Weight | 195.19 g/mol | [2][9] |

| Appearance | White Solid | [2][9] |

| Purity | ≥96-99% (Typical) | [2][9] |

| IUPAC Name | 7-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | [9] |

Applications in Drug Discovery and Development

7-F-THIC and its derivatives are primarily utilized as key intermediates and building blocks in pharmaceutical research.[2] Their unique structure makes them particularly valuable in the design of agents targeting the central nervous system.

Core Areas of Application

-

Neuropharmacology: The constrained phenylalanine structure is ideal for designing ligands for various neurological targets. These derivatives are actively being explored for conditions such as depression and anxiety.[2]

-

Enzyme Inhibition: The carboxylic acid functionality and the overall molecular framework allow for specific interactions with enzyme active sites, making these compounds useful in biochemical research to probe metabolic pathways and develop enzyme inhibitors.[2]

-

Pharmaceutical Synthesis: As a versatile intermediate, 7-F-THIC provides a robust scaffold onto which various functional groups can be added, enabling the creation of diverse chemical libraries for high-throughput screening and lead optimization.[11]

The logical flow from the core scaffold to its application is depicted below.

Caption: Application pathways for the 7-F-THIC scaffold.

Experimental Protocols

The following protocol is a representative, generalized procedure for the synthesis of a 7-substituted THIC derivative, based on established literature methods.[7][8] Researchers must adapt this procedure based on the specific reactivity of the fluorinated starting materials and adhere to all institutional safety guidelines.

Protocol 5.1: Synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Materials:

-

α,α'-Dibromo-4-fluoro-o-xylene

-

Diethyl acetamidomalonate

-

Absolute Ethanol

-

Sodium metal (or Sodium Ethoxide)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

Procedure:

Step 1: Preparation of Sodium Ethoxide Solution

-

In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol.

-

Carefully add sodium metal in small portions to the ethanol under a nitrogen atmosphere. Allow the sodium to react completely to form sodium ethoxide. Caution: This reaction is exothermic and produces flammable hydrogen gas.

Step 2: Cyclization Reaction

-

To the freshly prepared sodium ethoxide solution, add diethyl acetamidomalonate and stir until fully dissolved.

-

Add a solution of α,α'-Dibromo-4-fluoro-o-xylene in absolute ethanol dropwise to the reaction mixture at room temperature.

-

After the addition is complete, heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the ethanol under reduced pressure. Dissolve the resulting residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude cyclized intermediate (N-acetyl-7-fluoro-1,1-bis(ethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline).

Step 3: Hydrolysis and Decarboxylation

-

Add the crude intermediate to a round-bottom flask containing a 6M aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux and maintain for 8-12 hours. This step facilitates the hydrolysis of the esters and the amide, followed by decarboxylation.

-

Cool the reaction mixture in an ice bath. The product may precipitate from the solution.

-

Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol or diethyl ether.

-

Dry the product under vacuum to yield 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques, such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Conclusion and Future Outlook

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is more than just a chemical intermediate; it is a strategically designed building block that leverages the principles of conformational constraint and fluorine chemistry. Its derivatives have shown significant promise, particularly in the challenging field of neuropharmacology.[2] The continued exploration of this scaffold will undoubtedly lead to the discovery of novel drug candidates with enhanced efficacy, selectivity, and superior pharmacokinetic profiles. Future research will likely focus on developing more efficient and stereoselective synthetic routes and expanding the derivatization of the core structure to build comprehensive libraries for screening against a wider array of biological targets.

References

-

Zhou, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. National Institutes of Health. Retrieved from [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Retrieved from [Link]

-

Singh, S., & Singh, P. P. (2015). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]

-

Ma, W., & Mosberg, H. I. (1999). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. ResearchGate. Retrieved from [Link]

-

Dziuk, B., & Stankiewicz, A. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. Retrieved from [Link]

-

Dziuk, B., & Stankiewicz, A. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. National Institutes of Health. Retrieved from [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. ResearchGate. Retrieved from [Link]

-

Al-Horani, R. A., & Desai, U. R. (2012). Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. ResearchGate. Retrieved from [Link]

Sources

- 1. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 8. researchgate.net [researchgate.net]

- 9. 7-Fluoro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid | 1260641-74-4 [sigmaaldrich.com]

- 10. 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid [cymitquimica.com]

- 11. chemscene.com [chemscene.com]

A Technical Guide to 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: A Privileged Scaffold for Modern Drug Discovery

Executive Summary:

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (7-F-THIQ-1-COOH) represents a confluence of strategically advantageous features for contemporary medicinal chemistry. As a derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, it belongs to a class of compounds recognized as a "privileged scaffold" due to their prevalence in biologically active natural products and clinically successful pharmaceuticals.[1][2][3] This guide provides an in-depth analysis of its molecular architecture, synthesis, and multifaceted applications. By combining the rigid, three-dimensional structure of a conformationally constrained amino acid with the unique electronic properties of fluorine, 7-F-THIQ-1-COOH emerges as a versatile building block for designing novel therapeutics, particularly in the realm of neuropharmacology and peptidomimetics.[4][5]

Chapter 1: The Molecular Architecture of 7-F-THIQ-1-COOH

The therapeutic potential of 7-F-THIQ-1-COOH is not accidental; it is a direct result of the specific combination of its structural components. Each part of the molecule—the THIQ core, the fluorine substituent, and the carboxylic acid group—contributes to its unique profile as a drug discovery tool.

The Tetrahydroisoquinoline Core: A Privileged Scaffold

The THIQ nucleus is a cornerstone of numerous alkaloids and synthetic compounds with a broad spectrum of biological activities, including antitumor, antiviral, and antibacterial properties.[2][6] This scaffold's rigid conformation orients substituents in a well-defined three-dimensional space, facilitating high-affinity interactions with biological targets.[7] Its significance is underscored by its presence in compounds targeting neurological disorders, where it has been explored for modulating sigma receptors, which are implicated in neurodegeneration and psychiatric conditions.[8]

The Power of Conformational Constraint: Role as an Unnatural Amino Acid

7-F-THIQ-1-COOH is classified as a conformationally restricted amino acid, a class of molecules that has gained a prominent role in drug design.[5] The inherent flexibility of linear peptides often leads to poor metabolic stability and reduced binding affinity.[9] By incorporating a rigid structure like 7-F-THIQ-1-COOH, the conformational freedom of a peptide or small molecule is significantly reduced. This pre-organization into a bioactive conformation can lead to several key advantages:

-

Enhanced Potency: Reduced entropic penalty upon binding to a receptor.

-

Improved Metabolic Stability: Increased resistance to enzymatic degradation.[5]

-

Greater Selectivity: A more defined shape can lead to more specific interactions with the intended target.

-

Increased Bioavailability: Improved membrane permeability and other drug-like properties.[10][11]

This strategy has been successfully employed in commercial drugs like the ACE inhibitor Zabicipril and the antidiabetic agent Saxagliptin, which utilize unnatural, constrained amino acid analogs.[5]

The Strategic Role of Fluorine

The substitution of a hydrogen atom with fluorine at the 7-position is a deliberate and impactful medicinal chemistry strategy. Fluorine acts as a bioisostere of hydrogen but possesses unique properties that can profoundly influence a molecule's behavior.[12]

-

Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing fluorine at a potential site of metabolism can block this pathway, thereby increasing the drug's half-life.

-

Modulation of Physicochemical Properties: Fluorine is highly electronegative and can alter the acidity (pKa) of nearby functional groups, influencing binding interactions and solubility.

-

Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls), enhancing target affinity.[12]

The Carboxylic Acid Handle: A Gateway to Synthesis

The carboxylic acid at the 1-position is a critical functional group that serves two primary purposes. First, it enhances the aqueous solubility of the molecule.[4] Second, and more importantly, it provides a versatile chemical handle for synthetic elaboration. This group can be readily converted into amides, esters, and other functionalities, allowing for its incorporation into larger molecules, such as peptides or small-molecule libraries, through standard coupling reactions.[13] While beneficial for synthesis and target interaction, carboxylic acid moieties can sometimes present pharmacokinetic challenges, which can be mitigated through bioisosteric replacement if necessary.[14]

| Property | Value |

| IUPAC Name | 7-fluoro-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid |

| CAS Number | 1260641-74-4 |

| Molecular Formula | C₁₀H₁₀FNO₂ |

| Molecular Weight | 195.19 g/mol |

| Appearance | White Solid |

| InChI Key | NOWDBACTAQQIGS-UHFFFAOYSA-N |

Table 1: Physicochemical Properties of 7-F-THIQ-1-COOH.[4]

Chapter 2: Synthesis Strategies

The construction of the THIQ core is a well-established field in organic chemistry. The Pictet-Spengler reaction is the most prominent and widely utilized method for this purpose.[1][15]

The Classic Pictet-Spengler Reaction

The Pictet-Spengler synthesis is a robust reaction that forms the tetrahydroisoquinoline ring system through the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed cyclization.[16][17]

Mechanism Insight: The reaction proceeds through three key steps:

-

Schiff Base Formation: The β-arylethylamine condenses with a carbonyl compound (e.g., glyoxylic acid for the synthesis of the title compound) to form a Schiff base.

-

Iminium Ion Generation: Under acidic conditions, the Schiff base is protonated to form a reactive electrophilic iminium ion.

-

Intramolecular Cyclization: The electron-rich aromatic ring attacks the iminium ion in an intramolecular electrophilic aromatic substitution reaction to form the new six-membered ring, yielding the THIQ scaffold.[16]

Peptidomimetic and Constrained Peptide Design

Peptides are highly potent and selective therapeutic agents, but their use is often limited by poor stability and bioavailability. [9]7-F-THIQ-1-COOH is an ideal tool to overcome these limitations. By replacing a natural amino acid in a peptide sequence, it can enforce a specific secondary structure (e.g., a β-turn), protecting the peptide from proteolysis and enhancing its affinity for its target.

Other Therapeutic Areas

The broad biological activity of the THIQ scaffold suggests that derivatives of 7-F-THIQ-1-COOH could be explored in other disease contexts:

-

Oncology: Many potent antitumor antibiotics, such as saframycin and quinocarcin, are based on the THIQ structure. [18]* Infectious Diseases: THIQ analogs have reported activity against bacteria, fungi, and viruses, including HIV. [1][2]* Multidrug Resistance (MDR) Reversal: THIQ derivatives have been designed as agents to reverse multidrug resistance in cancer, a major challenge in chemotherapy. [19]

Chapter 4: Experimental Protocols and Considerations

Protocol: Standard Amide Coupling

This protocol describes the coupling of 7-F-THIQ-1-COOH to a generic primary amine (R-NH₂), a fundamental step in its use as a building block.

Materials:

-

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (1.0 eq)

-

Primary amine (R-NH₂) (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Dissolve 7-F-THIQ-1-COOH (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the primary amine (1.1 eq) to the solution.

-

Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature. The causality here is that DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.

-

Add HATU (1.2 eq) portion-wise to the stirred solution. The reaction is often mildly exothermic. HATU is a highly efficient coupling reagent that rapidly activates the carboxylic acid to form a reactive ester, minimizing side reactions and racemization.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Self-Validation: The protocol's integrity is validated by in-process monitoring (TLC/LC-MS) to ensure complete conversion and by final characterization of the purified product to confirm its identity and purity.

Analytical Characterization

-

¹H and ¹⁹F NMR: To confirm the structure, proton NMR should show the characteristic signals for the tetrahydroisoquinoline core and the aromatic protons, with splitting patterns influenced by the fluorine atom. Fluorine NMR will show a singlet or multiplet confirming the presence and environment of the fluorine.

-

LC-MS: To confirm the molecular weight of the product and assess its purity. The mass spectrum should show a prominent peak corresponding to [M+H]⁺.

-

HPLC: To determine the final purity of the compound, typically aiming for >95% for biological screening.

Conclusion

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is more than just another chemical building block; it is a sophisticated tool for modern drug discovery. By combining the validated biological relevance of the THIQ scaffold with the structure-enforcing properties of a constrained amino acid and the metabolic and electronic advantages of fluorine, it offers a compelling platform for developing novel therapeutics. Its primary applications lie in the challenging field of CNS disorders and in the design of next-generation peptidomimetics with enhanced drug-like properties. As researchers continue to seek molecules with improved potency, selectivity, and pharmacokinetics, the strategic use of scaffolds like 7-F-THIQ-1-COOH will be indispensable.

References

-

Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry. Retrieved from [Link]

- Okada, Y. (2016). Constrained Peptides in Drug Discovery and Development. Peptide Science.

-

Lama, D., Crider, A. M., & Nieto, M. J. (2025). Exploring Tetrahydroisoquinoline (THIQ) Scaffold as Therapeutic Modulators of Sigma Receptors. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

- Anonymous. (n.d.). Pictet-Spengler Isoquinoline Synthesis.

-

Lama, D., Crider, A. M., & Nieto, M. J. (2025). Exploring Tetrahydroisoquinoline (THIQ) Scaffold as Therapeutic Modulators of Sigma Receptors. R Discovery. Retrieved from [Link]

-

Mishra, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Retrieved from [Link]

-

Various Authors. (n.d.). Pictet–Spengler Tetrahydroisoquinoline Synthese. ResearchGate. Retrieved from [Link]

- Whaley, W. M., & Govindachari, T. R. (1951).

-

Płonka, M., et al. (2017). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules. Retrieved from [Link]

-

SpiroChem. (n.d.). SpiroKit 3: Constrained Amino Acids. Retrieved from [Link]

-

Kaddour, H., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. Antioxidants. Retrieved from [Link]

-

Mishra, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Retrieved from [Link]

-

Zhang, Y. B., et al. (2007). Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Gillis, E. P., et al. (2015). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Medicinal Research Reviews. Retrieved from [Link]

-

PharmaCompass. (n.d.). 7-Chloro-1-CP-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid. Retrieved from [Link]

-

Singh, A., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

- Ma, W., & Mosberg, H. I. (1999). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. Letters in Peptide Science.

-

Dreas, A., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

-

Martens, J., et al. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. ResearchGate. Retrieved from [Link]

- Wang, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews. Retrieved from [Link]

-

Jida, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. Retrieved from [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 7. Exploring Tetrahydroisoquinoline (THIQ) Scaffold as Therapeutic Modulators of Sigma Receptors [ouci.dntb.gov.ua]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. shigematsu-bio.com [shigematsu-bio.com]

- 12. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]